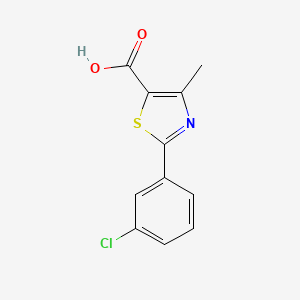

2-(3-chlorophenyl)-4-methyl-1,3-thiazole-5-carboxylic Acid

Description

Properties

IUPAC Name |

2-(3-chlorophenyl)-4-methyl-1,3-thiazole-5-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H8ClNO2S/c1-6-9(11(14)15)16-10(13-6)7-3-2-4-8(12)5-7/h2-5H,1H3,(H,14,15) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PSIJLNNFMPSGMR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SC(=N1)C2=CC(=CC=C2)Cl)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H8ClNO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

253.71 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-chlorophenyl)-4-methyl-1,3-thiazole-5-carboxylic Acid typically involves the formation of the thiazole ring followed by the introduction of the chlorophenyl and carboxylic acid groups. One common method involves the cyclization of appropriate precursors under acidic or basic conditions. For instance, the reaction of 3-chlorobenzaldehyde with thiosemicarbazide can yield the thiazole ring, which can then be further functionalized to introduce the carboxylic acid group.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of catalysts and controlled temperature and pressure conditions to facilitate the reactions efficiently.

Chemical Reactions Analysis

Types of Reactions

2-(3-chlorophenyl)-4-methyl-1,3-thiazole-5-carboxylic Acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its reactivity and properties.

Substitution: The chlorophenyl group can undergo substitution reactions, where the chlorine atom is replaced by other substituents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents to facilitate the reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylated derivatives, while substitution reactions can introduce various functional groups into the chlorophenyl ring.

Scientific Research Applications

2-(3-chlorophenyl)-4-methyl-1,3-thiazole-5-carboxylic Acid has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its unique chemical structure and reactivity.

Industry: It is used in the development of new materials and as an intermediate in the synthesis of other valuable compounds.

Mechanism of Action

The mechanism of action of 2-(3-chlorophenyl)-4-methyl-1,3-thiazole-5-carboxylic Acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and the context in which the compound is used.

Comparison with Similar Compounds

Febuxostat (2-(3-Cyano-4-isobutoxyphenyl)-4-methyl-1,3-thiazole-5-carboxylic Acid)

- Structural Differences: Phenyl Substituents: Febuxostat features a 3-cyano group and a 4-isobutoxy group on the phenyl ring, compared to the 3-chloro substitution in the target compound. Electronic Effects: The electron-withdrawing cyano and ether groups in febuxostat enhance its interaction with xanthine oxidase’s active site.

- Pharmacological Activity: Mechanism: Potent xanthine oxidase inhibitor, reducing uric acid production in gout patients . Clinical Use: FDA-approved for hyperuricemia and gout, with superior efficacy to allopurinol .

- Key Data: Property Febuxostat 2-(3-Chlorophenyl) Analogue Molecular Weight 316.37 g/mol Not reported Therapeutic Application Gout, hyperuricemia Under investigation Key Substituents 3-Cyano, 4-isobutoxy 3-Chloro

2-[(4-Chlorobenzyl)amino]-4-methyl-1,3-thiazole-5-carboxylic Acid (BAC)

- Structural Differences: Amino Linker: Incorporates a methylene amine spacer between the thiazole ring and a 4-chlorobenzyl group, unlike the direct phenyl-thiazole linkage in the target compound.

- Pharmacological Activity: Mechanism: Enhances insulin sensitivity, reduces oxidative stress, and modulates inflammatory cytokines in diabetic rats . Key Finding: The 4-chlorobenzylamino group is critical for antidiabetic activity, with compound 135 showing significant glucose reduction in streptozotocin-induced diabetic models .

- Key Data: Property BAC 2-(3-Chlorophenyl) Analogue Biological Target Oxidative enzymes, cytokines Not reported Therapeutic Application Diabetes mellitus Under investigation Key Substituents 4-Chlorobenzylamino 3-Chloro

4-Methyl-2-{[3-(trifluoromethyl)phenyl]amino}-1,3-thiazole-5-carboxylic Acid

- Structural Differences :

- Trifluoromethyl Group : Replaces chlorine with a trifluoromethyl group on the phenyl ring, introducing strong electron-withdrawing effects.

Other Derivatives with Modified Linkers

- Structural Variations: Methylene Amine Spacer: Derivatives with a benzylamino group linked via a methylene spacer (e.g., 2-(substituted benzylamino)-4-methylthiazole-5-carboxylic acids) were designed as xanthine oxidase inhibitors. These differ from febuxostat’s direct phenyl-thiazole linkage . Activity: Some analogues show dual activity as xanthine oxidase inhibitors and free radical scavengers, highlighting the role of substituent flexibility in multitarget therapies .

Biological Activity

2-(3-Chlorophenyl)-4-methyl-1,3-thiazole-5-carboxylic acid (CPTCA) is a heterocyclic compound recognized for its diverse biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores the biological activity of CPTCA, including its mechanisms of action, potential therapeutic applications, and relevant research findings.

- Molecular Formula : C₁₁H₈ClN₃O₂S

- Molecular Weight : 253.71 g/mol

- CAS Number : 854137-57-8

The compound features a thiazole ring fused with a chlorophenyl group and a carboxylic acid functional group, contributing to its solubility and reactivity in biological systems.

CPTCA's biological activity is attributed to its interaction with various molecular targets:

- Anticancer Activity : CPTCA has shown promising cytotoxic effects against several cancer cell lines. It appears to interfere with cellular metabolic pathways, leading to apoptosis in cancer cells. The structure-activity relationship (SAR) studies indicate that the presence of the thiazole ring and the chlorophenyl group are essential for its anticancer properties .

- Antidiabetic Properties : Preliminary studies suggest that CPTCA enhances insulin sensitivity and may inhibit enzymes involved in glucose metabolism, making it a candidate for diabetes treatment.

- Antimicrobial Effects : The compound has demonstrated antimicrobial activity against various pathogens, indicating its potential as an antimicrobial agent .

Case Studies and Experimental Data

Recent studies have evaluated the biological activity of CPTCA through various experimental approaches:

- Cytotoxicity Assays : In vitro assays revealed that CPTCA exhibits significant cytotoxicity against cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer). IC50 values were reported below 10 µM, indicating potent activity .

- Enzyme Inhibition Studies : Research has indicated that CPTCA can inhibit key enzymes involved in metabolic pathways, suggesting its role as a therapeutic agent in metabolic disorders .

Summary of Biological Activities

Synthesis and Applications

The synthesis of CPTCA typically involves:

- Formation of the Thiazole Ring : This can be achieved through cyclization reactions involving thiourea derivatives.

- Introduction of Functional Groups : The chlorophenyl and carboxylic acid groups are introduced through nucleophilic substitution reactions.

CPTCA is not only significant for its biological properties but also serves as a building block in the synthesis of more complex molecules in medicinal chemistry.

Q & A

Q. What synthetic methodologies are recommended for preparing 2-(3-chlorophenyl)-4-methyl-1,3-thiazole-5-carboxylic acid, and how can reaction yields be optimized?

Answer: The compound is typically synthesized via cyclocondensation of substituted thioamides with α-haloketones or via heterocyclic ring formation. For example, describes a reflux method in acetic acid (3–5 hours) with sodium acetate as a base. Key parameters for optimization include:

- Reaction time : Prolonged reflux (>5 hours) may improve cyclization but risks decomposition.

- Solvent choice : Polar aprotic solvents (e.g., DMF) may enhance solubility of intermediates.

- Recrystallization : Use DMF/acetic acid (1:1) to purify the product, as this solvent mixture reduces impurities .

Q. How can researchers confirm the purity and structural identity of this compound?

Answer: Combine multiple analytical techniques:

- Melting Point Analysis : A sharp mp of 206–207°C () indicates purity.

- HPLC : Use a C18 column with a mobile phase of acetonitrile/water (70:30, v/v) to assess purity (>97% by area normalization) .

- FTIR : Confirm functional groups (e.g., carboxylic acid C=O stretch at ~1700 cm⁻¹) .

Advanced Research Questions

Q. What strategies are effective for resolving contradictions in crystallographic vs. computational structural data for this thiazole derivative?

Answer: Discrepancies between X-ray crystallography and DFT models often arise from crystal packing effects. demonstrates single-crystal X-ray analysis (R factor = 0.053) as the gold standard. To reconcile differences:

- Refine computational models using solvent or lattice parameters from crystallographic data.

- Validate hydrogen bonding patterns (e.g., carboxylic acid dimerization) via Hirshfeld surface analysis .

Q. How can structure-activity relationship (SAR) studies be designed for derivatives of this compound targeting enzyme inhibition?

Answer:

- Derivative Synthesis : Introduce substituents at the 3-chlorophenyl or 4-methyl groups (e.g., uses trifluoroethyl groups to modulate lipophilicity).

- Assay Design : Use enzyme inhibition assays (e.g., kinase or protease) with IC₅₀ determination.

- Data Interpretation : Correlate electronic effects (Hammett σ values) of substituents with activity trends .

Q. What advanced techniques are recommended for studying the compound’s stability under physiological conditions?

Answer:

- Forced Degradation Studies : Expose the compound to pH 1–13 buffers and analyze degradation products via LC-MS.

- Thermogravimetric Analysis (TGA) : Assess thermal stability up to 300°C ( notes decomposition above 207°C).

- Light Sensitivity Testing : Use ICH Q1B guidelines to evaluate photostability .

Q. How can researchers address low solubility in aqueous media for biological assays?

Answer:

Q. What computational methods are suitable for predicting the compound’s interactions with biological targets?

Answer:

Q. How can conflicting bioactivity data between in vitro and in vivo models be analyzed?

Answer:

- Pharmacokinetic Profiling : Measure plasma half-life and metabolite formation (e.g., glucuronidation of the carboxylic acid group).

- Dose-Response Correlation : Use Hill slope analysis to compare in vitro IC₅₀ and in vivo ED₅₀ values.

- Tissue Distribution Studies : Radiolabel the compound and track accumulation via PET imaging .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.